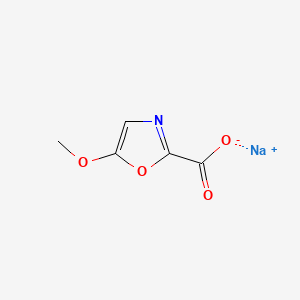
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a heterocyclic compound with the molecular formula C11H12N2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials followed by cyclization reactions. For instance, a typical synthetic route may involve the reaction of 3-ethyl-1,6-naphthyridine with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve the use of metal catalysts to enhance the efficiency and yield of the reaction. Ruthenium catalysts, for example, have been employed in the synthesis of six-membered N-heterocycles, including naphthyridines, due to their high activity and selectivity under mild reaction conditions .
化学反応の分析
Types of Reactions
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions are commonly employed
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthyridines depending on the reagent used
科学的研究の応用
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers .
作用機序
The mechanism of action of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- 3-ethyl-7-hydroxyphthalide
- 3-substituted phthalides
- 3-ethyl-7-(hydroxymethyl)-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of both an ethyl and hydroxymethyl group on the naphthyridine core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-3-8-5-12-9(6-14)4-10(8)13-11(7)15/h3-5,14H,2,6H2,1H3,(H,13,15) |
InChIキー |
NUODLRVVAVIPEL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(N=C2)CO)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)

![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)






![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)

